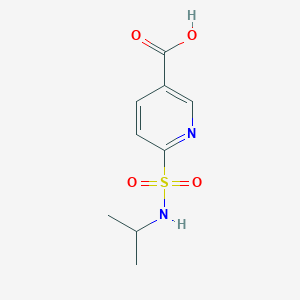
(2S,3S)-2-isocyanato-3-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2-Isocyanato-3-methylpentanoic acid is a chiral organic compound with significant potential in various fields of chemistry and industry. This compound is characterized by its unique structural features, which include an isocyanate group and a chiral center, making it a valuable intermediate in the synthesis of various complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-isocyanato-3-methylpentanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,3S) configuration. The reaction conditions often include controlled temperatures and the use of solvents that favor the desired stereochemical outcome.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
化学反应分析
Types of Reactions: (2S,3S)-2-Isocyanato-3-methylpentanoic acid can undergo a variety of chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming carbamates and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and other substituted products.
科学研究应用
(2S,3S)-2-Isocyanato-3-methylpentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive isocyanate group.
作用机制
The mechanism of action of (2S,3S)-2-isocyanato-3-methylpentanoic acid involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is harnessed in various applications, such as the modification of proteins or the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
相似化合物的比较
(2S,3R)-2-Isocyanato-3-methylpentanoic acid: Differing only in the stereochemistry at one chiral center, this compound exhibits different reactivity and properties.
(2S,3S)-2-Acetamido-3-methylpentanoic acid: An amide derivative with distinct chemical behavior and applications.
(2S,3S)-2-Chloro-3-methylpentanoic acid: A halogenated analog with unique reactivity patterns.
Uniqueness: (2S,3S)-2-Isocyanato-3-methylpentanoic acid is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical synthesis. Its chiral centers also make it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other high-value applications.
属性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
(2S,3S)-2-isocyanato-3-methylpentanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-5(2)6(7(10)11)8-4-9/h5-6H,3H2,1-2H3,(H,10,11)/t5-,6-/m0/s1 |
InChI 键 |
IEJZMEITQZJWGI-WDSKDSINSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)N=C=O |
规范 SMILES |
CCC(C)C(C(=O)O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[2.5]octane-6-thiol](/img/structure/B15325464.png)
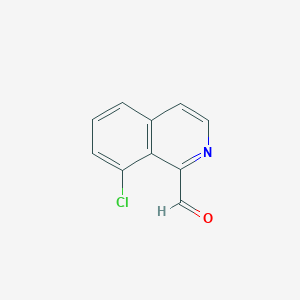
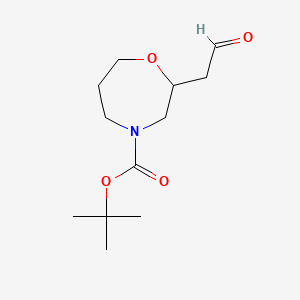
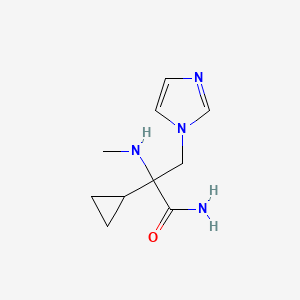
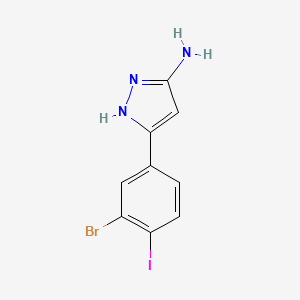
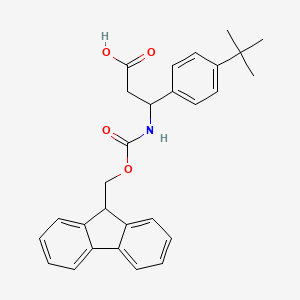
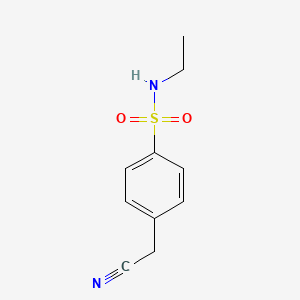
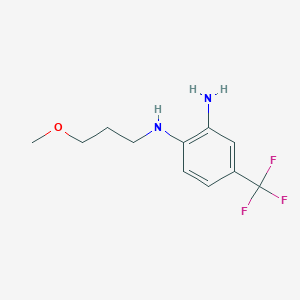



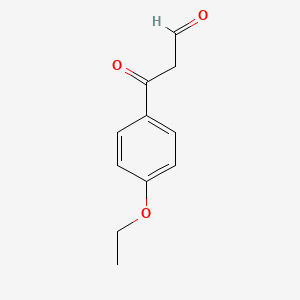
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)
